molecular formula C20H30N6O3 B2933692 1-Butyl-7-(2-ethoxyethyl)-3-methyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydro purine-2,6-dione CAS No. 1014010-95-7

1-Butyl-7-(2-ethoxyethyl)-3-methyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydro purine-2,6-dione

Cat. No. B2933692
CAS RN: 1014010-95-7
M. Wt: 402.499
InChI Key: WCCVCKLEWXYYED-UHFFFAOYSA-N
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Description

1-Butyl-7-(2-ethoxyethyl)-3-methyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydro purine-2,6-dione is a useful research compound. Its molecular formula is C20H30N6O3 and its molecular weight is 402.499. The purity is usually 95%.
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Scientific Research Applications

Receptor Affinity and Pharmacological Evaluation

The chemical structure of 1-Butyl-7-(2-ethoxyethyl)-3-methyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydro purine-2,6-dione suggests potential activity in the modulation of serotonin receptors due to its purine core, which is a feature explored in various purine derivatives. A study on similar purine-2,6-dione derivatives highlighted their affinity for serotonin receptors, particularly 5-HT1A, 5-HT2A, and 5-HT7, which are key targets in developing treatments for psychiatric disorders like depression and anxiety (Chłoń-Rzepa et al., 2013). The structural modifications in these compounds, particularly at positions similar to those in this compound, were crucial for their activity profile, suggesting that this compound may also exhibit unique interactions with these receptor sites.

Electrophilic Substitution Reactions

The unique substitution pattern in this compound provides a framework for exploring electrophilic substitution reactions, which are fundamental in synthetic chemistry for constructing complex molecules. Studies on similar purine derivatives have demonstrated various reactivity patterns that could be applicable to this compound, facilitating the synthesis of novel derivatives with potential biological activities (Simo et al., 2000). These reactions could be utilized to modify the electronic and steric properties of the compound, influencing its interaction with biological targets.

Molecular Modeling and Drug Design

The structural complexity of this compound, combined with its potential for diverse biological interactions, makes it a suitable candidate for molecular modeling studies. Such studies can provide insights into the compound's conformational preferences, binding affinities, and potential as a scaffold for drug design. Research on related purine derivatives has highlighted the importance of molecular modeling in understanding receptor-ligand interactions, guiding the design of compounds with improved potency and selectivity (Latosinska et al., 2014).

Polymer Solar Cells and Electron Transport

While not directly related to the core chemical structure of this compound, research on conjugated polyelectrolytes in polymer solar cells highlights the potential application of purine derivatives in electronic materials. The study by Hu et al. (2015) on an n-type conjugated polyelectrolyte demonstrates how the electronic properties of such compounds can be harnessed in electron transport layers, suggesting that modified purine derivatives could find applications in photovoltaic devices or other electronic applications (Hu et al., 2015).

properties

IUPAC Name

1-butyl-7-(2-ethoxyethyl)-3-methyl-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N6O3/c1-7-9-10-25-18(27)16-17(23(6)20(25)28)21-19(24(16)11-12-29-8-2)26-15(5)13(3)14(4)22-26/h7-12H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCCVCKLEWXYYED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(N=C(N2CCOCC)N3C(=C(C(=N3)C)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.